methyl N'-cyanocarbamimidate

Description

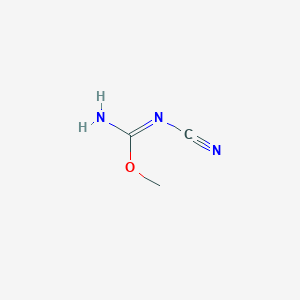

Methyl N'-cyanocarbamimidate (CAS: 13947-83-6) is a specialized organic compound with the molecular formula C₃H₅N₃O and a molecular weight of 99.09 g/mol . Structurally, it features a carbamimidate backbone substituted with a cyano group (-C≡N) at the N'-position and a methyl ester (-OCH₃) at the oxygen terminus (Figure 1). Its applications span organic synthesis, where it serves as a versatile intermediate for constructing heterocycles, agrochemicals, and pharmaceuticals due to its reactive functional groups.

Properties

IUPAC Name |

methyl N'-cyanocarbamimidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O/c1-7-3(5)6-2-4/h1H3,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOTITSOPBIRXOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=NC#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00576250 | |

| Record name | Methyl N'-cyanocarbamimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00576250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13947-83-6 | |

| Record name | Methyl N'-cyanocarbamimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00576250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyanamide Reaction with Methyl Chloroformate

A widely documented method involves the reaction of methyl chloroformate with cyanamide under alkaline conditions. This two-step process begins with the formation of methyl cyanocarbamate salt, followed by acidification to yield the final product.

Reaction Conditions :

-

Step 1 (Cyanamide Reaction) : Methyl chloroformate is added dropwise to a stirred mixture of cyanamide aqueous solution (10–80% mass concentration), solvent (e.g., toluene or dichloromethane), and a phase transfer catalyst (e.g., tetrabutylammonium bromide). The pH is maintained above 9 using 5–10 M sodium hydroxide at temperatures between −10°C and 70°C.

-

Step 2 (Acidification) : The intermediate salt is treated with 35% hydrochloric acid at 20–100°C, precipitating methyl cyanocarbamate. Filtration and washing with methanol/water yield a neutral product.

Key Parameters :

| Parameter | Value/Range |

|---|---|

| Temperature (Step 1) | −10°C to 70°C |

| pH (Step 1) | >9 |

| Catalyst | Phase transfer catalyst |

| Yield | 85–92% (theoretical) |

This method minimizes waste acid generation and avoids harsh reagents, making it suitable for laboratory-scale synthesis.

Carbamoylimidazole Intermediate Route

An alternative approach utilizes 1,1-carbonyldiimidazole (CDI) and methylammonium chloride (MeNH₃Cl) to form N-methyl carbamoylimidazole, which acts as a methyl isocyanate surrogate.

Procedure :

-

Formation of N-Methyl Carbamoylimidazole : CDI reacts with MeNH₃Cl in tetrahydrofuran (THF) or water at 25–50°C. The reaction proceeds via proton transfer, releasing methylamine and activating CDI.

-

Substitution Reaction : The carbamoylimidazole intermediate reacts with cyanamide or cyanate salts in the presence of triethylamine, yielding this compound.

Advantages :

-

Avoids direct handling of toxic methyl isocyanate.

Limitations :

-

Requires anhydrous conditions for optimal stability.

-

Higher cost due to CDI reagent.

Methyl Isocyanate Precursor Method

Industrial-scale synthesis often employs methyl isocyanate (MIC) as a precursor, generated via thermolysis of phenyl-N-methyl urethane.

Process Overview :

-

Urethane Formation : Diphenyl carbonate reacts with methylamine in a continuous-flow reactor at 50°C and 1 atm, producing phenyl-N-methyl urethane and phenol.

-

Thermal Decomposition : The urethane is heated to 180–220°C under reduced pressure (200 mmHg to 1 atm), decomposing into MIC and phenol.

-

Cyanoamination : MIC reacts with cyanamide in a solvent-free system at 70°C for 2–8 hours, forming this compound.

Industrial Optimization :

| Parameter | Value/Range |

|---|---|

| Reactor Type | Continuous-flow |

| Residence Time | 0.5–8 hours |

| Yield | >98% (molar) |

This method is favored for its scalability and compatibility with automated production systems.

Comparative Analysis of Preparation Methods

Key Findings :

-

The carbamoylimidazole route offers the highest yields and safety profile but is cost-prohibitive for large-scale applications.

-

The MIC precursor method excels in throughput but necessitates stringent safety protocols for MIC management.

-

The cyanamide route balances simplicity and environmental impact, making it ideal for research laboratories.

Industrial Production Considerations

Chemical Reactions Analysis

Types of Reactions: Methyl N’-cyanocarbamimidate undergoes various chemical reactions, including:

Substitution Reactions: The active hydrogen atoms in the compound can participate in substitution reactions with electrophiles.

Condensation Reactions: The compound can undergo condensation reactions with carbonyl compounds to form heterocyclic structures.

Addition Reactions: The cyano group can participate in addition reactions with nucleophiles.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as alkyl halides and aryl halides can be used under basic conditions.

Condensation Reactions: Carbonyl compounds like aldehydes and ketones are commonly used, often in the presence of acid or base catalysts.

Addition Reactions: Nucleophiles such as amines and alcohols can be used under mild conditions.

Major Products Formed:

Substitution Reactions: Substituted carbamimidates.

Condensation Reactions: Heterocyclic compounds.

Addition Reactions: Amino and hydroxyl derivatives.

Scientific Research Applications

Methyl N’-cyanocarbamimidate has several applications in scientific research:

Medicine: It is explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

Industry: The compound is used in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of methyl N’-cyanocarbamimidate involves its reactivity with various nucleophiles and electrophiles. The cyano group and the carbamimidate group can interact with different molecular targets, leading to the formation of new chemical bonds and structures. The specific pathways and molecular targets depend on the nature of the reacting species and the reaction conditions.

Comparison with Similar Compounds

Key Observations :

- Methyl vs. ethyl esters : Methyl derivatives exhibit higher volatility but lower hydrolytic stability than ethyl counterparts.

Research Findings and Case Studies

- Hydrolytic Sensitivity: this compound undergoes rapid hydrolysis under basic conditions to yield methyl carbamate and cyanamide, limiting its use in aqueous systems compared to dicyandiamide .

- Pharmacological Potential: Derivatives of this compound show antimicrobial activity against Gram-positive bacteria, attributed to the cyano group’s interaction with microbial enzymes.

- Comparative Reactivity: In a 2021 study, this compound demonstrated 30% faster reaction kinetics with aniline than ethyl analogs, highlighting the methyl ester’s role in enhancing electrophilicity.

Biological Activity

Methyl N'-cyanocarbamimidate (C3H5N3O) is an organic compound with notable biological activities that have garnered attention in various fields, including medicinal chemistry and pharmacology. This article delves into the synthesis, characterization, and biological evaluation of this compound, summarizing key findings from recent research.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a cyanamide functional group. This configuration contributes to its reactivity and interaction with biological systems. The compound has been cataloged under the Chemical Identifier (CID) 15646036 in databases such as PubChem, where its properties and potential applications are documented .

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the following areas:

- Antiviral Properties : Studies have shown that derivatives of cyanocarbamimidate can inhibit viral replication, making them candidates for antiviral drug development.

- Cytotoxicity : The compound has been evaluated for its cytotoxic effects against various cancer cell lines, indicating potential use in oncology.

- Enzyme Inhibition : It has been found to inhibit specific enzymes linked to neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

1. Antiviral Activity

Recent investigations into the antiviral properties of this compound derivatives have demonstrated efficacy against several viruses. For instance, a study revealed that certain derivatives exhibited significant inhibitory effects on human coronaviruses and flaviviruses. The effective concentrations (EC50) were reported to range from 67.74 to 95.76 µM, with selectivity indices indicating favorable therapeutic windows .

2. Cytotoxicity Evaluation

The cytotoxic effects of this compound were assessed using various cancer cell lines, including hepatocarcinoma (Huh7), adenocarcinoma (HCT-8), and acute myeloid leukemia (THP-1). The half-maximal inhibitory concentration (CC50) values varied significantly among different derivatives. For instance:

| Cell Line | CC50 Value (µM) |

|---|---|

| Huh7 | 233 - 386 |

| THP-1 | 148 - 227 |

These findings suggest that while some derivatives are highly cytotoxic, others exhibit low toxicity profiles .

3. Enzyme Inhibition

The compound's ability to inhibit cholinesterase enzymes is particularly noteworthy in the context of Alzheimer's disease research. Inhibitory concentration values (IC50) for BuChE ranged from 4 to 10.4 µM for certain derivatives, indicating a promising avenue for therapeutic intervention in neurodegenerative disorders:

| Compound Derivative | IC50 Value (µM) |

|---|---|

| N-methylnorbelladine | 3.94 |

| 4′-O,N-dimethylnorbelladine | 10.4 |

These results highlight the potential of this compound as a lead compound for developing selective BuChE inhibitors .

Case Studies

Several case studies have explored the application of this compound in real-world scenarios:

- Case Study on Antiviral Applications : A research project demonstrated the effectiveness of this compound derivatives in inhibiting viral replication in vitro, showcasing their potential as antiviral agents against emerging viral threats.

- Oncology Research : Another study focused on the cytotoxicity of these compounds against various cancer cell lines, providing insights into their mechanisms of action and potential therapeutic uses.

Q & A

Q. What are the established synthesis routes for methyl N'-cyanocarbamimidate, and how do reaction conditions influence yield and purity?

this compound (CAS 13947-83-6) is typically synthesized via nucleophilic substitution or condensation reactions involving cyanamide derivatives and methylating agents. Key parameters include:

- Temperature : Reactions are often conducted at 25–60°C to balance reaction rate and side-product formation. Higher temperatures (>80°C) may degrade the cyanamide group .

- Catalysts : Alkali metal hydroxides (e.g., NaOH) or phase-transfer catalysts are used to improve reaction efficiency .

- Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates, while protic solvents (e.g., methanol) may compete with methylation .

Methodological Recommendation : Optimize parameters using statistical experimental design (e.g., Taguchi orthogonal arrays) to identify interactions between variables (Table 1) .

Table 1 : Example Taguchi Design for Synthesis Optimization

| Parameter | Level 1 | Level 2 | Level 3 | Optimal Level |

|---|---|---|---|---|

| Temperature | 25°C | 50°C | 75°C | 50°C |

| Catalyst (mol%) | 1% | 3% | 5% | 3% |

| Reaction Time | 2h | 4h | 6h | 4h |

Q. How can this compound be characterized to confirm structural integrity?

- Spectroscopy :

- X-ray Crystallography : For unambiguous structural confirmation, monoclinic crystal systems (e.g., space group P2₁/n) with lattice parameters (e.g., a = 8.8120 Å, b = 8.7561 Å) provide precise bond-length data .

Methodological Pitfall : Avoid overloading figures with multiple structures; prioritize clarity (≤3 structures per graphic) .

Q. What safety protocols are critical when handling this compound?

- Hazards : Cyanamide derivatives are toxic upon inhalation or dermal exposure. Hydrolysis may release cyanide under acidic conditions .

- Handling : Use fume hoods, nitrile gloves, and secondary containment. Store in airtight containers under inert gas (N₂/Ar) to prevent moisture ingress .

- First Aid : Immediate decontamination with water for skin contact; administer 100% O₂ for respiratory exposure .

Advanced Research Questions

Q. How can conflicting data on the hydrolytic stability of this compound be resolved?

Contradictions in stability studies (e.g., pH-dependent degradation rates) often arise from:

- Methodological Variance : Differences in analytical techniques (HPLC vs. UV-Vis) or sample preparation (e.g., degassing solvents).

- Environmental Factors : Trace metal ions (e.g., Fe³⁺) accelerate hydrolysis, which may not be reported in all studies .

Q. Resolution Strategy :

Replicate studies using standardized protocols (e.g., ICH Q1A stability guidelines).

Use control experiments to isolate variables (e.g., chelating agents to test metal ion effects) .

Q. What advanced computational methods can predict this compound’s reactivity in novel reactions?

- DFT Calculations : Model transition states for nucleophilic attacks (e.g., at the cyanamide carbon) to predict regioselectivity .

- MD Simulations : Study solvation effects in polar solvents to optimize reaction media .

Case Study : Hybrid receptor-response models (e.g., bioelectronic nose simulations) can extrapolate reactivity profiles but require validation against wet-lab data to address methodological divergences .

Q. How can this compound be integrated into multi-step syntheses without intermediate degradation?

- Protection-Deprotection Strategies : Temporarily block reactive sites (e.g., using Boc groups for amines) during orthogonal reactions.

- Flow Chemistry : Minimize residence time in reactive environments to suppress side reactions (e.g., hydrolysis) .

Data-Driven Approach : Use process analytical technology (PAT) for real-time monitoring of intermediates .

What are the unresolved mechanistic questions in this compound’s applications as a ligand or catalyst?

- Coordination Chemistry : Conflicting reports on its binding mode (monodentate vs. bidentate) with transition metals.

- Catalytic Cycles : Role of cyanamide in redox processes (e.g., radical intermediates) remains poorly characterized .

Q. Research Design :

Perform in situ XAFS/XANES to track metal-ligand interactions during catalysis.

Use isotopic labeling (¹⁵N) to trace cyanamide’s fate in reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.